Intermediate Lipophilicity (XLogP3) Positioned Between Unsubstituted and N,N-Disubstituted Analogs
The target compound exhibits an XLogP3 of -1.2, which is 0.58 log units higher (more lipophilic) than the unsubstituted acetamide analog (CAS 1248146-55-5, LogP = -1.78) and 1.0 log unit lower (more hydrophilic) than the N,N-diisopropyl analog (CAS 1456370-25-4, XLogP3 = -0.2) [1][2]. This places the target compound in an intermediate lipophilicity range that is often associated with favorable oral absorption and CNS penetration profiles.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = -1.2 |
| Comparator Or Baseline | Unsubstituted acetamide analog (CAS 1248146-55-5): LogP = -1.78; N,N-diisopropyl analog (CAS 1456370-25-4): XLogP3 = -0.2 |
| Quantified Difference | Δ = +0.58 vs. unsubstituted; Δ = -1.0 vs. N,N-diisopropyl |
| Conditions | Computed values (XLogP3 algorithm for target and N,N-diisopropyl; LogP for unsubstituted analog as reported by vendor) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and solubility; the intermediate XLogP3 of the target compound may offer a superior balance for applications requiring both aqueous solubility and passive membrane diffusion compared to analogs at the extremes.
- [1] Kuujia.com. Cas no 1249994-21-5. Computed XLogP3 = -1.2. View Source
- [2] Kuujia.com. Cas no 1456370-25-4. Computed XLogP3 = -0.2. View Source
